molecular formula C13H8N4O5 B2545259 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide CAS No. 887882-74-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Cat. No. B2545259
CAS RN: 887882-74-8
M. Wt: 300.23
InChI Key: GSGNLNSMHPSWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide” contains several functional groups. The furan-2-yl group is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The 1,3,4-oxadiazol-2-yl group is a type of oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The nitrobenzamide part of the molecule contains a benzene ring, which is a six-membered ring with alternating double and single bonds, attached to a nitro group (-NO2) and an amide group (-CONH2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan-2-yl and 1,3,4-oxadiazol-2-yl groups are likely to contribute to the planarity of the molecule . The presence of the nitro group might introduce some polarity to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. Furan rings can undergo Diels–Alder reactions with electrophilic alkenes and alkynes . Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the furan ring might make the compound aromatic and potentially volatile . The nitro group could make the compound polar and capable of forming hydrogen bonds.

Scientific Research Applications

Mechanism of Action

Target of Action

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group . It targets the protein aldose reductase .

Mode of Action

The interaction of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide with its target, aldose reductase, results in changes that are currently under investigation. Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have significant effects on cellular functions .

Biochemical Pathways

. The downstream effects of this interaction could potentially influence various cellular processes, including glucose metabolism.

Pharmacokinetics

. These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site.

Result of Action

The molecular and cellular effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide’s action are currently under investigation. Given its target, it is likely that it may influence cellular processes related to glucose metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, furan compounds can be flammable and potentially toxic .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its reactivity and properties in more detail .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNLNSMHPSWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.